molecular formula C8H10N2O2S B13522197 Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate

Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate

Cat. No.: B13522197
M. Wt: 198.24 g/mol
InChI Key: YDVYDCYBKTWCDG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thioamide and a carboxylic acid derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The thiazole ring plays a crucial role in binding to the active site of enzymes or receptors, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
  • 2-Aminothiazole-based compounds

Uniqueness

Methyl 5-amino-2-cyclopropylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of novel compounds with diverse applications.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)5-6(9)13-7(10-5)4-2-3-4/h4H,2-3,9H2,1H3

InChI Key

YDVYDCYBKTWCDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C2CC2)N

Origin of Product

United States

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